REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:5]=1[C:6]([OH:8])=[O:7])([O-:3])=[O:2].[CH3:16]N1C=CCN(C2C=CC(C)=CC=2)N1>CCOCC>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:5]=1[C:6]([O:8][CH3:16])=[O:7])([O-:3])=[O:2]
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Name
|
|
Quantity
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10.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
|
Name
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1-Methyl-3-p-tolyltriazine
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Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
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CN1NN(CC=C1)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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75 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Name
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|
Quantity
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125 mL
|
Type
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solvent
|
Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture is stirred at 0° for 1 hour and at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
The reaction mixture is diluted to 1 l
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Type
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FILTRATION
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Details
|
with ether and the insoluble product collected by filtration
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Type
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CUSTOM
|
Details
|
Recrystallization from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |